molecular formula C9H13N3O2 B2487914 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid CAS No. 842973-02-8

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid

Cat. No.: B2487914
CAS No.: 842973-02-8
M. Wt: 195.222
InChI Key: PKIJNCTUEICAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is characterized by a pyrimidine ring substituted with amino and methyl groups, and a propanoic acid side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine ring and the propanoic acid side chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propanoic acid side chain may also interact with hydrophobic pockets within the target molecule, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5-7(3-4-8(13)14)6(2)12-9(10)11-5/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJNCTUEICAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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